An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis
An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemical synthesis of complex, lengthy, or aggregation-prone peptides represents a significant bottleneck in drug discovery and development. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these challenges.[1] By introducing a temporary "kink" in the peptide backbone during solid-phase peptide synthesis (SPPS), it effectively disrupts the formation of secondary structures that lead to on-resin aggregation.[2][3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and experimental protocols for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, highlighting its pivotal role in enabling the synthesis of advanced therapeutic peptides, cyclic peptides, and other complex peptide-based constructs.[4][5]
Core Compound Data
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a protected dipeptide composed of lysine (B10760008) and a modified threonine residue.[1] It is specifically designed to mitigate the aggregation of growing peptide chains during SPPS.[1][6] The molecule incorporates three critical protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butoxycarbonyl (Boc) group, and a pseudoproline (Psi(Me,Me)pro) moiety.[1]
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][5] |
| Molecular Weight | 609.7 g/mol (or 609.71/609.72 g/mol ) | [1][5][7] |
| CAS Number | 911838-56-7 | [5][7] |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥95% - 98% (HPLC) | [1][5] |
| Solubility | Soluble in common SPPS solvents like DMF and NMP | [1] |
| Optical Rotation | [a]D²⁵ = -17.5 ± 2.0º (c=1 in MeOH) | [5] |
| Storage Conditions | ≤ -4°C to 2-8°C | [5][7] |
Chemical Structure and Protecting Groups
The structure of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is defined by its strategic use of orthogonal protecting groups, which are essential for its function in stepwise peptide synthesis.
-
Fmoc (Fluorenylmethyloxycarbonyl): This base-labile protecting group is attached to the N-terminus of the lysine residue. Its removal under mild basic conditions (e.g., with piperidine) allows for the sequential addition of amino acids to the growing peptide chain.[1][]
-
Boc (tert-Butoxycarbonyl): This acid-labile group protects the ε-amino group of the lysine side chain, preventing it from participating in unwanted side reactions during peptide synthesis.[1][]
-
Psi(Me,Me)pro (Pseudoproline): This moiety is a five-membered oxazolidine (B1195125) ring formed from the threonine residue and acetone.[1] It introduces a proline-like kink into the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[2][4] This protection is temporary and the native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[7][9]
Caption: Chemical structure of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH.
Mechanism of Action in Peptide Synthesis
During SPPS, growing peptide chains, particularly those containing hydrophobic residues, have a tendency to aggregate on the solid support. This aggregation hinders the accessibility of reagents to the reactive sites, leading to incomplete coupling reactions and lower yields.
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH addresses this issue by introducing a temporary proline-like kink into the peptide backbone.[4] This conformational disruption breaks the regular hydrogen bonding patterns that lead to the formation of β-sheet secondary structures, which are a primary cause of aggregation.[2] By preventing aggregation, the peptide chain remains well-solvated and accessible for subsequent coupling and deprotection steps, significantly improving the efficiency and success rate of the synthesis.[3][4]
Applications in Research and Drug Development
The use of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is particularly advantageous in the synthesis of:
-
Long and Complex Peptides: It enables the synthesis of peptides that were previously difficult or impossible to obtain using standard SPPS methods.[4]
-
Aggregation-Prone Sequences: It has been successfully used in the synthesis of challenging peptides known for their high aggregation propensity, such as Human Amylin (hAmylin) and RANTES.[4][9]
-
Cyclic Peptides: The pre-organization of the linear peptide by the pseudoproline kink can facilitate more efficient cyclization reactions.[4]
-
Peptide-Based Therapeutics: By improving the reliability of peptide synthesis, this building block aids in the development of novel peptide-based drugs.[5][10]
Experimental Protocols
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH into a peptide sequence follows standard Fmoc-based SPPS protocols. It is used to replace a Lys-Thr dipeptide sequence within the target peptide.
General Coupling Protocol:
-
Resin Preparation: The synthesis is performed on a suitable solid support (e.g., Wang resin, Rink amide resin) which has been pre-loaded with the first amino acid.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[11]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.[11]
-
Coupling:
-
Dissolve Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH (typically 1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (e.g., 0.9 equivalents) in an appropriate solvent like DMF.[1]
-
Add a base, such as diisopropylethylamine (DIPEA) (typically 2-4 equivalents), to the solution.[1]
-
Add the activation mixture to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing: The resin is washed extensively with DMF and other solvents (e.g., DCM) to remove unreacted reagents and byproducts.
-
Cycle Repetition: The Fmoc deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence.
Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups (Boc and the pseudoproline moiety) are removed simultaneously.
General Cleavage Protocol:
-
Resin Preparation: The peptide-bound resin is washed with DCM and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT)) is prepared. A common mixture is TFA/TIS/Water/EDT (95:2.5:2.5:2.5, v/v/v/v).
-
Cleavage Reaction: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. During this step, the acid-labile Boc group and the oxazolidine ring of the pseudoproline are cleaved, regenerating the native threonine residue.[7][9]
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a highly effective and versatile tool for modern peptide chemistry. By temporarily introducing a proline-like kink into the peptide backbone, it efficiently disrupts aggregation during solid-phase peptide synthesis, leading to higher yields and purities of complex peptides.[1] Its compatibility with standard SPPS protocols makes it a straightforward and valuable addition to the synthetic chemist's toolbox, enabling the creation of peptides that are crucial for advancing drug discovery and biomedical research.[5]
References
- 1. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chempep.com [chempep.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH Novabiochem 911838-56-7 [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Peptide Synthesis [bio-protocol.org]
